
Butanimine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butanimine, also known as 1-Butanamine, is an organic compound with the formula C₄H₁₁N. It is a primary amine, meaning it contains an amino group (-NH₂) attached to a butane chain. This compound is a colorless liquid with a characteristic fishy odor, typical of amines .
準備方法
Synthetic Routes and Reaction Conditions: Butanimine can be synthesized through several methods. One common method involves the reaction of ammonia with butanol over an alumina catalyst. The reaction proceeds as follows:
CH3(CH2)3OH+NH3→CH3(CH2)3NH2+H2O
This reaction typically occurs at temperatures between 160-220°C and pressures of 0.3-0.8 MPa .
Industrial Production Methods: In industrial settings, this compound is produced by mixing n-butanol, ammonia, and hydrogen in specific mole ratios and reacting them under controlled conditions. The reaction product is then separated and distilled to obtain pure this compound .
化学反応の分析
Types of Reactions: Butanimine undergoes various chemical reactions, including:
Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
Acylation: Reaction with acyl chlorides to form amides.
Condensation: Reaction with carbonyl compounds to form imines.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions with halides.
Major Products:
Alkylation: Produces secondary and tertiary butylamines.
Acylation: Produces butylamides.
Condensation: Produces butyl imines.
科学的研究の応用
Butanimine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of polymers and catalysts.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: Utilized in the production of rubber additives, gasoline stabilizers, and as a corrosion inhibitor.
作用機序
The mechanism of action of butanimine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in chemical reactions. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways .
類似化合物との比較
Propylamine: A shorter chain amine with similar chemical properties.
Isobutylamine: An isomer of butanimine with a branched structure.
Sec-Butylamine: Another isomer with a different branching pattern.
Uniqueness: this compound’s linear structure and primary amine group make it particularly reactive in nucleophilic substitution and condensation reactions. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .
特性
CAS番号 |
4753-70-2 |
|---|---|
分子式 |
C4H9N |
分子量 |
71.12 g/mol |
IUPAC名 |
butan-1-imine |
InChI |
InChI=1S/C4H9N/c1-2-3-4-5/h4-5H,2-3H2,1H3 |
InChIキー |
UOFFEDRAIFYOBS-UHFFFAOYSA-N |
正規SMILES |
CCCC=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


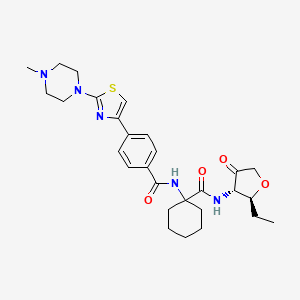
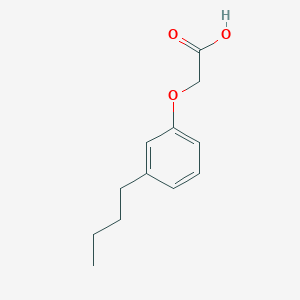

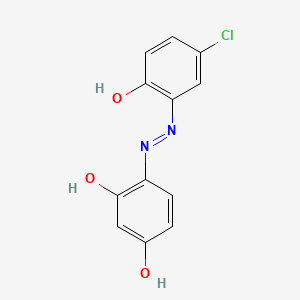
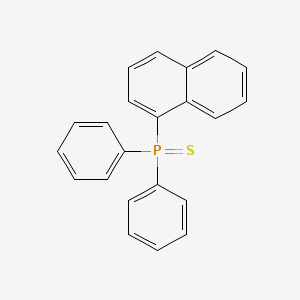
![calcium;(Z,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B14748633.png)
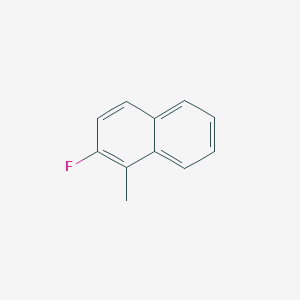
![1H-Dibenzo[e,g]isoindole-1,3(2H)-dione](/img/structure/B14748638.png)
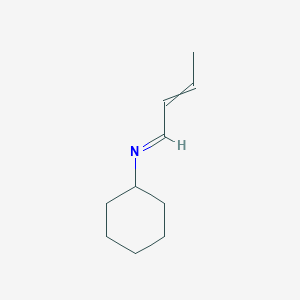
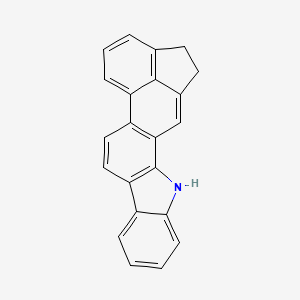
![1-(Benzo[d]thiazol-2-yl)-1-phenylpent-4-en-1-ol](/img/structure/B14748653.png)
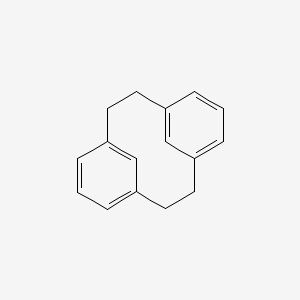

![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)
